N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzimidazole and phthalazine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a wide range of derivatives for further study.
Biology: The compound may exhibit biological activity, making it a candidate for research into new pharmaceuticals or bioactive agents.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs targeting specific diseases or conditions.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide include other benzimidazole derivatives and phthalazine-based compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct properties and potential applications. Its specific interactions with molecular targets and pathways could lead to unique biological effects not observed with other similar compounds.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H17N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-18(25)20-11-17-21-14-8-4-5-9-15(14)22-17/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
ZDDPQZGVILQCLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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